5-Chloro-2-piperazin-1-yl-1,3-benzoxazole
Description
5-Chloro-2-piperazin-1-yl-1,3-benzoxazole (molecular formula: C₁₁H₁₂ClN₃O) is a benzoxazole derivative featuring a piperazine ring at the 2-position and a chlorine substituent at the 5-position of the benzoxazole core. This compound is of interest due to its structural versatility, which is leveraged in medicinal chemistry and materials science. Its InChIKey (JVWGQRQPGUJVMR-UHFFFAOYSA-N) and monoisotopic mass (269.03897 Da) are documented in PubChemLite, though literature on its specific applications remains sparse . The dihydrochloride salt form (listed in CymitQuimica’s catalog) suggests enhanced solubility for experimental use .
Properties
IUPAC Name |
5-chloro-2-piperazin-1-yl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWGQRQPGUJVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole typically involves the reaction of 2-chlorobenzoxazole with piperazine under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to ensure efficient production. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole.
Scientific Research Applications
Chemical Properties and Mechanism of Action
5-Chloro-2-piperazin-1-yl-1,3-benzoxazole has the molecular formula and a molecular weight of approximately 310.61 g/mol. Its structure features a benzoxazole ring and a piperazine moiety, which facilitate interactions with various biological targets, including G protein-coupled receptors and ion channels .
Chemistry
5-Chloro-2-piperazin-1-yl-1,3-benzoxazole serves as a building block in the synthesis of more complex molecules. It is utilized in various chemical reactions due to its reactivity, particularly in substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Biology
The compound is employed in biochemical assays to study enzyme inhibition and protein interactions. Its ability to influence enzyme activity makes it valuable for understanding metabolic processes and cellular functions .
Medicine
Research into therapeutic applications is ongoing, with potential uses identified in:
- Anticancer Research : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for drug development targeting cancer .
- Antimicrobial Activity : Studies have demonstrated its efficacy against bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting its potential as an antimicrobial agent .
Industrial Applications
In industrial settings, this compound may be utilized in the development of new materials and as a component in various processes due to its unique chemical properties.
Cytotoxic Activity
A study evaluating the cytotoxic effects of benzoxazole derivatives found that 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole induced apoptosis in MCF-7 breast cancer cells through increased expression of p53 and activation of caspase-3. This study highlights the compound's potential for developing anticancer therapies .
Antimicrobial Properties
Research assessed the antimicrobial activity of this compound against resistant bacterial strains. The results indicated effective antibacterial properties with minimal inhibitory concentrations (MIC) demonstrating significant activity against pathogens like E. coli and S. aureus resistant to standard treatments .
Mechanism of Action
The mechanism by which 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound's ability to bind to receptors and enzymes plays a crucial role in its biological activity. For example, it may act as an antagonist to dopamine and serotonin receptors, influencing neurotransmitter signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzoxazole Derivatives
Key Observations:
- Chlorine vs. Fluorinated analogs (e.g., 5-Fluoro-6-(4-aryl-piperazin-1-yl)-benzoxazoles) show cytotoxicity but require nitro-group reduction during synthesis .
- Piperazine Modifications : Piperazine rings are common in CNS-targeting drugs. The 3-chlorobenzoyl-piperazine variant () introduces a carbonyl group, likely altering receptor binding affinity compared to the unmodified piperazine in the target compound.
- Methyl vs. Chlorine : The methyl-substituted analog () exhibits lower polarity, as evidenced by its lower CCS value (148.2 Ų vs. ~269 Da for the target), suggesting divergent solubility and pharmacokinetics.
Physicochemical and Electronic Properties
Table 2: Comparative Physicochemical Data
- Substituents like chlorine and piperazine likely modulate HOMO-LUMO gaps, influencing redox behavior and binding interactions.
Biological Activity
5-Chloro-2-piperazin-1-yl-1,3-benzoxazole is a chemical compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound combines a piperazine moiety with a benzoxazole structure, which is known for various pharmacological properties. This article delves into its biological activity, synthesis, and research findings.
The molecular formula of 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole is C₁₁H₁₂ClN₃O with a molecular weight of approximately 310.61 g/mol. The compound features a benzoxazole ring, which has been associated with diverse biological activities, and a piperazine ring that enhances its pharmacological properties .
Antimicrobial Activity
Research indicates that compounds containing the benzoxazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoxazole can be effective against various bacterial strains. In particular, 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Compound | Bacterial Strain | Minimal Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole | Bacillus subtilis (Gram-positive) | < 50 µg/mL |
| 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole | Escherichia coli (Gram-negative) | < 100 µg/mL |
| Standard Antibiotic | Staphylococcus aureus | < 10 µg/mL |
These findings suggest that while the compound may not be as potent as some standard antibiotics, it still possesses significant antimicrobial potential .
Anticancer Activity
The benzoxazole derivatives have been explored for their cytotoxic effects on cancer cells. For example, studies indicate that compounds similar to 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole can induce apoptosis in various cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
These results highlight the potential of this compound as a lead structure for developing anticancer agents.
The exact mechanisms by which 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in cell proliferation and survival pathways. Molecular docking studies have suggested potential binding sites on target proteins that could be explored further for therapeutic applications .
Case Studies
In a recent study focused on the synthesis and biological evaluation of benzoxazole derivatives, researchers synthesized several analogs of 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole and assessed their activity against various pathogens and cancer cell lines. The study found that modifications to the piperazine ring significantly influenced the biological activity of the compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
